Cas no 89-84-9 (2',4'-Dihydroxyacetophenone)

2',4'-Dihydroxyacetophenone is a phenolic ketone compound with the molecular formula C8H8O3. It features two hydroxyl groups at the 2' and 4' positions of the acetophenone structure, enhancing its reactivity in organic synthesis. This compound is commonly utilized as an intermediate in pharmaceuticals, agrochemicals, and fine chemical production. Its dual hydroxyl groups make it a versatile precursor for derivatization, enabling applications in UV absorbers, antioxidants, and specialty polymers. The product exhibits good solubility in polar organic solvents, facilitating its use in various reaction conditions. Its well-defined structure and consistent purity ensure reliable performance in synthetic processes.
2',4'-Dihydroxyacetophenone structure
2',4'-Dihydroxyacetophenone structure
Product Name:2',4'-Dihydroxyacetophenone
CAS No:89-84-9
MF:C8H8O3
MW:152.147322654724
MDL:MFCD00002279
CID:34531
PubChem ID:6990
Update Time:2025-10-30

2',4'-Dihydroxyacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-Dihydroxyphenyl)ethanone
    • 4-Acetylresorcinol
    • Resacetophenone
    • 2,4-Dihydroxyacetophenone
    • 2-Methylsalicylic acid
    • o-Methyl Salicylic Acid
    • 5-Methylsalicylic acid
    • 2',4'-Dihydroxyacetophenone
    • 1-ACETYL-2,4-DIHYDROXYBENZENE
    • 2.4-Dihydroxyacetophenone
    • 2,4-DHAP
    • [ "" ]
    • 2,4-Dihydroxy acetophenone
    • Resoacetophenone
    • Ethanone, 1-(2,4-dihydroxyphenyl)-
    • Resorcinol, 4-acetyl-
    • 1-(2,4-dihydroxyphenyl)ethan-1-one
    • Acetophenone, 2',4'-dihydroxy-
    • 1-(2,4-dihydroxy-phenyl)-ethanone
    • .beta.-Resacetophenone
    • 4-Acetyl-1,3-benzenediol
    • UC3V356VZC
    • 2',4'-Dihydro
    • 1-(2,4-Dihydroxyphenyl)ethanone (ACI)
    • Acetophenone, 2′,4′-dihydroxy- (8CI)
    • 1-Acetylbenzene-2,4-diol
    • 2′,4′-Dihydroxyacetophenone
    • 2′,4′-Dihydroxyphenyl methyl ketone
    • NSC 10883
    • NSC 37559
    • β-Resacetophenone
    • MDL: MFCD00002279
    • Inchi: 1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
    • InChI Key: SULYEHHGGXARJS-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(O)=CC(O)=CC=1
    • BRN: 1282505

Computed Properties

  • Exact Mass: 152.04700
  • Monoisotopic Mass: 152.047344
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 21
  • Molecular Weight: 152.15
  • XLogP3: 1.7
  • Topological Polar Surface Area: 57.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.18 g/mL at 25 °C(lit.)
  • Melting Point: 144.0 to 147.0 deg-C
  • Boiling Point: 234.6°C (rough estimate)
  • Flash Point: 161.1℃
  • Refractive Index: 1.4945 (estimate)
  • PH: 5 (1g/l, H2O, 20℃)
  • PSA: 57.53000
  • LogP: 1.30040
  • Merck: 8140
  • Sensitiveness: Moisture Sensitive
  • Solubility: Soluble in hot alcohol, pyridine and glacial acetic acid, almost insoluble in ether, benzene and chloroform.

2',4'-Dihydroxyacetophenone Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S24/25
  • RTECS:AM7525000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes
  • Storage Condition:4°C, stored under nitrogen

2',4'-Dihydroxyacetophenone Customs Data

  • HS CODE:2914391000
  • Customs Data:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2',4'-Dihydroxyacetophenone Pricemore >>

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2',4'-Dihydroxyacetophenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) ,  Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ;  2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ;  5 min, 20 - 25 °C
Reference
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

Production Method 2

Reaction Conditions
1.1 Catalysts: Alumina ,  Zinc chloride ;  1.8 min, 40 °C
Reference
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions
Naeimi, Hossein; Amini, Atefeh; Moradian, Mohsen, Organic Chemistry Frontiers, 2014, 1(4), 415-421

Production Method 3

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ;  1.33 min; rt
Reference
Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions
Naeimi, H.; Moradi, L., Russian Journal of Organic Chemistry, 2007, 43(12), 1757-1759

Production Method 4

Reaction Conditions
1.1 1.5 h, 135 °C
Reference
Synthesis of intermediate 2,4-dihydroxy acetophenone
Cao, Xiao-yan; Liu, Xiao-feng; Wang, Jian-guo, Guangzhou Huagong, 2011, 39(8), 87-89

Production Method 5

Reaction Conditions
1.1 Catalysts: Zinc chloride ;  75 s, 40 °C
Reference
ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditions
Moradian, Mohsen; Amini, Atefeh; Naeimi, Hossein, Green Chemistry Letters and Reviews, 2017, 10(4), 228-234

Production Method 6

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Ethyl acetate ;  rt; 12 h, 60 °C
Reference
Facile synthesis of fisetin and its analogues
Chu, Mingi; Kang, Dong Wook, Journal of the Korean Chemical Society, 2021, 65(1), 67-69

Production Method 7

Reaction Conditions
1.1 Catalysts: Tin tetrachloride ;  2 min, 50 °C
Reference
Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under solvent free and microwave conditions
Naeimi, Hossein; Moradi, Leila, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 242-246

Production Method 8

Reaction Conditions
1.1 Reagents: Zinc chloride ;  80 min, 60 °C
Reference
ZnCl2:2HOAc: a deep eutectic solvent for the Friedel-Crafts acetylation of poly-phenols and chemo-selective protection of alcohols
Tamaddon, Fatemeh ; Rashidi, Hossein, Research on Chemical Intermediates, 2023, 49(8), 3589-3603

Production Method 9

Reaction Conditions
1.1 Catalysts: Tungstophosphoric acid (H6P2W18O62) Solvents: Methanol ,  Tetrahydrofuran ;  45 min, 70 °C
Reference
Efficient deprotection of methoxymethyl ethers of phenols using a solid acid catalyst with Wells-Dawson structure
Romanelli, G.; Autino, J. C.; Baronetti, G.; Thomas, H., International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1429, 1429-1434

Production Method 10

Reaction Conditions
1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Methanol ,  Tetrahydrofuran
Reference
Efficient deprotection of phenol methoxymethyl ethers using a solid acid catalyst with Wells-Dawson structure
Romanelli, G.; Autino, J. C.; Baronetti, G.; Thomas, H., Molecules [online computer file], 2001, 6(12), 1006-1011

Production Method 11

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
Formation of BF2 chelates during acylation of resorcinol and 4-cyclohexylresorcinol with carboxylic acids in the presence of BF3 etherate
Panasenko, A. I.; Polyanskaya, N. L.; Starkov, S. P., Zhurnal Obshchei Khimii, 1994, 64(4), 673-6

Production Method 12

Reaction Conditions
1.1 Solvents: Water ;  pH 7.56, rt; rt → 35 °C
1.2 Catalysts: Acyltransferase ;  18 h, 35 °C
1.3 Solvents: Acetonitrile ;  35 °C
Reference
Acyl Donors and Additives for the Biocatalytic Friedel-Crafts Acylation
Schmidt, Nina G.; Kroutil, Wolfgang, European Journal of Organic Chemistry, 2017, 2017(39), 5865-5871

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  5 h, reflux
Reference
NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products
Narender, T.; Reddy, K. Papi; Madhur, G., Synthetic Communications, 2009, 39(11), 1949-1956

Production Method 14

Reaction Conditions
1.1 Catalysts: Zinc chloride ;  1.5 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  rt
Reference
Efficient and mild synthesis of ortho-hydroxyaryl ketones catalyzed by zinc chloride under solvent-free conditions and microwave irradiation
Naeimi, Hossein; Moradi, Leila, Catalysis Communications, 2006, 7(12), 1067-1071

Production Method 15

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate ;  2 min
Reference
Microwave-assisted direct ortho-acylation of phenol and naphthol derivatives by BF3·(C2H5)2O
Naeimi, Hossein; Moradi, Leila, Bulletin of the Chemical Society of Japan, 2005, 78(2), 284-287

Production Method 16

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate ;  15 min, rt → 60 °C; 60 °C → rt; 24 h, rt
Reference
Synthesis and biological evaluation of pyranoisoflavone derivatives as anti-inflammatory agents
Wei, Zhe; Yang, Youzhe; Xie, Caifeng; Li, Chunyan; Wang, Guangcheng; et al, Fitoterapia, 2014, 97, 172-183

Production Method 17

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ;  3 - 6 h, rt
Reference
Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate
Narender, T.; Venkateswarlu, K.; Madhur, G.; Reddy, K. Papi, Synthetic Communications, 2013, 43(1), 26-33

Production Method 18

Reaction Conditions
1.1 Catalysts: Zinc chloride ;  5 h, 140 °C
Reference
Preparation of intermediate 2,4-dihydroxyacetophenone with high yield
Lu, Ya-ping; Zhe, Jin-huan; Yang, Zhong-yu, Zhejiang Gongye Daxue Xuebao, 2002, 30(2), 109-111

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity
Cai, Jin; Liu, Ligang; Hong, Kwon Ho; Wang, Peng; Li, Lushen; et al, Bioorganic & Medicinal Chemistry, 2015, 23(4), 657-667

2',4'-Dihydroxyacetophenone Raw materials

2',4'-Dihydroxyacetophenone Preparation Products

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2',4'-Dihydroxyacetophenone Spectrogram

13C NMR
13C NMR
GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR

Additional information on 2',4'-Dihydroxyacetophenone

Recent Advances in the Study of 2',4'-Dihydroxyacetophenone (CAS 89-84-9): A Comprehensive Research Brief

2',4'-Dihydroxyacetophenone (CAS 89-84-9) is a bioactive compound with significant potential in chemical, biological, and pharmaceutical research. Recent studies have explored its diverse applications, including its role as an intermediate in organic synthesis, its antioxidant properties, and its potential therapeutic effects. This research brief synthesizes the latest findings on 2',4'-Dihydroxyacetophenone, focusing on its chemical properties, biological activities, and emerging applications in drug development.

One of the key areas of interest is the compound's antioxidant capacity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2',4'-Dihydroxyacetophenone exhibits strong free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. The study utilized electron paramagnetic resonance (EPR) spectroscopy to quantify its radical scavenging efficiency, revealing a dose-dependent response. These findings suggest potential applications in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

In addition to its antioxidant properties, recent research has highlighted the compound's antimicrobial activity. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 2',4'-Dihydroxyacetophenone exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed minimum inhibitory concentration (MIC) assays and time-kill kinetics to evaluate its efficacy, with results indicating promising bacteriostatic effects at low micromolar concentrations. These findings open new avenues for developing novel antibacterial agents.

The compound's role in organic synthesis has also been a focus of recent investigations. A 2023 study in Tetrahedron detailed an efficient synthetic route for 2',4'-Dihydroxyacetophenone derivatives using green chemistry principles. The researchers achieved high yields (up to 85%) through a solvent-free aldol condensation reaction, highlighting the compound's versatility as a building block for more complex molecules. This approach aligns with the growing demand for sustainable synthetic methodologies in pharmaceutical manufacturing.

Emerging evidence also points to potential anti-inflammatory applications. A preclinical study published in European Journal of Pharmacology (2024) demonstrated that 2',4'-Dihydroxyacetophenone significantly reduced pro-inflammatory cytokine production (IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Mechanistic studies revealed that this effect was mediated through inhibition of the NF-κB signaling pathway. While further validation is needed, these results suggest therapeutic potential for inflammatory conditions.

From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed critical ADME (absorption, distribution, metabolism, excretion) properties. Research published in Drug Metabolism and Disposition (2023) characterized the compound's metabolic profile using human liver microsomes, identifying glucuronidation as the primary metabolic pathway. These data provide valuable insights for future formulation strategies and dosage optimization.

In conclusion, the growing body of research on 2',4'-Dihydroxyacetophenone (CAS 89-84-9) underscores its multifaceted potential in chemical biology and pharmaceutical applications. Current studies demonstrate promising biological activities, synthetic utility, and therapeutic possibilities. Future research directions may include structure-activity relationship studies to optimize its pharmacological properties, as well as investigations into its potential synergistic effects with existing drugs. The compound's diverse biological activities and synthetic accessibility position it as an important focus for continued research in medicinal chemistry and drug discovery.

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Amadis Chemical Company Limited
(CAS:89-84-9)2',4'-Dihydroxyacetophenone
A843341
Purity:99%
Quantity:1kg
Price ($):172.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89-84-9)2‘,4‘-Dihydroxyacetophenone
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Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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